

# The Discovery and Development of ABT-957 (Alicapistat): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Alicapistat |           |
| Cat. No.:            | B605308     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

ABT-957, also known as **Alicapistat**, is a selective, orally active inhibitor of calpains 1 and 2, developed by AbbVie for the potential treatment of Alzheimer's disease (AD). The rationale for its development was centered on the "calpain-cathepsin hypothesis," which implicates the aberrant activation of these calcium-dependent cysteine proteases in the neurodegenerative cascade of AD. Preclinical studies demonstrated the potential of calpain inhibition in various models of neurodegeneration. ABT-957 advanced into Phase 1 clinical trials but was ultimately discontinued due to insufficient concentrations in the central nervous system (CNS) to elicit a pharmacodynamic effect. This whitepaper provides a comprehensive technical overview of the discovery, preclinical and clinical development of ABT-957.

## **Introduction and Rationale**

Calpains are intracellular, non-lysosomal cysteine proteases that are activated by elevated intracellular calcium levels. In the context of Alzheimer's disease, neuronal calcium homeostasis is disrupted, leading to the sustained activation of calpains. This overactivation is believed to contribute to key pathological features of AD through the cleavage of various substrates.

ABT-957 was designed as a ketoamide-based 1-benzyl-5-oxopyrrolidine-2-carboxamide, a chemical structure intended to provide enhanced metabolic stability and selectivity for calpains.



#### Chemical Information:

- Compound Name: ABT-957, Alicapistat
- Chemical Name: (2R)-1-benzyl-N-[4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]-5oxopyrrolidine-2-carboxamide
- Molecular Formula: C25H27N3O4
- Mechanism of Action: Selective inhibitor of calpain-1 and calpain-2

## **Mechanism of Action and Signaling Pathway**

The primary target of ABT-957 is the calpain enzyme. The proposed mechanism of action in Alzheimer's disease involves the inhibition of downstream pathological events triggered by calpain overactivation.







#### Click to download full resolution via product page

• To cite this document: BenchChem. [The Discovery and Development of ABT-957 (Alicapistat): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b605308#discovery-and-development-of-abt-957]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com